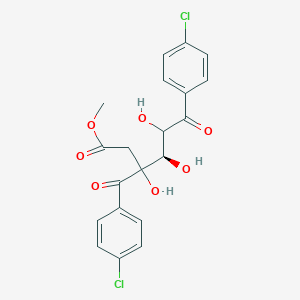
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with hydroxyl and methyl substituents
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group can be protected using di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Coupling Reaction: The phenyl ring can be introduced via a coupling reaction between the protected amino acid and a phenyl boronic acid derivative using a palladium catalyst.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the efficient synthesis of Boc-protected amino acids. This method offers better control over reaction conditions and improved safety compared to traditional batch processes.
Large-Scale Synthesis: For industrial-scale production, continuous flow processes and automated systems are used to ensure consistency and high yield.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acids like trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid in dioxane.
Oxidation: The phenyl ring can undergo oxidation reactions, such as converting the hydroxyl group to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The phenyl ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
Common Reagents and Conditions:
Deprotection: TFA, HCl in dioxane, methanol.
Oxidation: PCC, chromium trioxide (CrO3), and pyridine.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Major Products Formed:
Deprotection: Free amino acid.
Oxidation: Phenyl ketone.
Reduction: Phenyl alcohol or amine.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The phenyl ring and amino group can interact with various enzymes and receptors.
Pathways Involved: Potential involvement in metabolic pathways, signaling cascades, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Boc-protected amino acids: Similar in structure but differ in the phenyl ring substituents.
Phenylalanine derivatives: Similar phenyl ring but lack the Boc protection and specific substituents.
Uniqueness:
The presence of the tert-butoxycarbonyl group provides stability and protection to the amino group, making it suitable for various synthetic applications.
The specific substituents on the phenyl ring offer unique chemical reactivity and potential biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(7-10(2)13(9)18)8-12(14(19)20)17-15(21)22-16(3,4)5/h6-7,12,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAJFOGLJANB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol](/img/structure/B8062128.png)
![(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B8062136.png)




![8-Amino-5-propylbenzo[b][1,4]benzoxazepin-6-one](/img/structure/B8062165.png)
![5-Octylthieno[3,2-b]thiophene](/img/structure/B8062166.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B8062178.png)
![(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8062188.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8062215.png)


